2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile
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Overview
Description
2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with hydroxy, methanesulfonyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield pyridine ketones, while reduction of the carbonitrile group may produce pyridine amines .
Scientific Research Applications
2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-nitropyridine-3-carbonitrile
- 2-Hydroxy-5-methylpyridine-3-carbonitrile
- 2-Hydroxy-5-chloropyridine-3-carbonitrile
Uniqueness
2-Hydroxy-5-methanesulfonylpyridine-3-carbonitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
Molecular Formula |
C7H6N2O3S |
---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
5-methylsulfonyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O3S/c1-13(11,12)6-2-5(3-8)7(10)9-4-6/h2,4H,1H3,(H,9,10) |
InChI Key |
KLNBIUVIMMXDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=O)C(=C1)C#N |
Origin of Product |
United States |
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